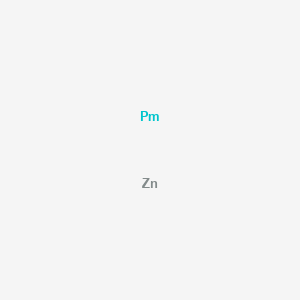

Promethium;ZINC

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Promethium is a rare and radioactive element with the symbol Pm and atomic number 61. It belongs to the lanthanide series of the periodic table and is known for its scarcity and unique properties. Promethium was discovered in 1945 by Jacob A. Marinsky, Lawrence E. Glendenin, and Charles D. Coryell at the Oak Ridge National Laboratory. The element is named after Prometheus, the Greek Titan who stole fire from the gods and gave it to humanity, symbolizing its applications in luminescent materials .

准备方法

Promethium is primarily obtained through nuclear reactions, typically occurring within nuclear reactors or during the processing of nuclear materials. One common method involves the reduction of promethium oxide with metallic thorium at high temperatures (around 1600°C), followed by the distillation of promethium into a quartz dome . Another method includes the extraction of promethium from uranium fission products .

化学反应分析

Promethium undergoes various chemical reactions, including:

Oxidation: Promethium reacts with oxygen to form promethium(III) oxide (Pm₂O₃).

Reaction with Water: Promethium reacts with water to form promethium hydroxide (Pm(OH)₃) and hydrogen gas.

Reaction with Acids: Promethium dissolves in dilute acids, forming promethium(III) salts and releasing hydrogen gas.

Common reagents used in these reactions include oxygen, water, and dilute acids such as hydrochloric acid and sulfuric acid. The major products formed from these reactions are promethium(III) oxide, promethium hydroxide, and promethium(III) salts .

科学研究应用

Promethium has several scientific research applications, including:

Atomic Batteries: Promethium-147 is used in long-life atomic batteries for satellites and space probes.

Luminescent Materials: Promethium is used in luminous paints and self-sustaining light sources by activating zinc sulfide phosphor with β-radiation.

Medical Applications: Promethium is used in radiotherapy and cancer diagnostics.

Cosmic Clocks: Promethium is used for the measurement of cosmic rays’ lifetime.

作用机制

Promethium exerts its effects primarily through its radioactive properties. The β-radiation emitted by promethium-147 activates phosphors, producing light in luminescent materials. In atomic batteries, the β-radiation generates electricity by interacting with semiconductor materials .

相似化合物的比较

Promethium is chemically similar to other lanthanides, such as neodymium and samarium. its radioactive nature and scarcity make it unique among the lanthanides. Unlike neodymium and samarium, promethium does not have stable isotopes and is primarily used in specialized applications .

Similar compounds include:

Neodymium (Nd): Used in powerful magnets and lasers.

Samarium (Sm): Used in magnets, cancer treatment, and neutron capture

Promethium’s uniqueness lies in its radioactive properties and its applications in luminescent materials and atomic batteries, which are not common among other lanthanides .

属性

CAS 编号 |

90067-70-2 |

|---|---|

分子式 |

PmZn |

分子量 |

210.3 g/mol |

IUPAC 名称 |

promethium;zinc |

InChI |

InChI=1S/Pm.Zn |

InChI 键 |

WBVXIATVLMIUCE-UHFFFAOYSA-N |

规范 SMILES |

[Zn].[Pm] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-Diethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B14391923.png)

![Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate](/img/structure/B14391959.png)

![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol](/img/structure/B14391961.png)

![Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate](/img/structure/B14391964.png)

![1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile](/img/structure/B14391965.png)

![Methyl 4-bromo-2-[(2-fluoroethoxy)imino]-3-oxobutanoate](/img/structure/B14391976.png)

![2-[(2-Methylpentan-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14391977.png)